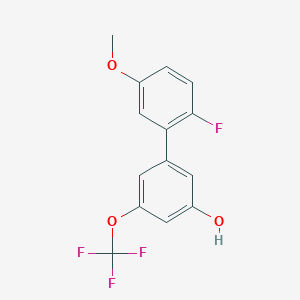
5-(4-Chloro-3-methylphenyl)-3-trifluoromethylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-3-methylphenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as 5-CMT) is a synthetic compound with a wide range of applications in scientific research. It is a phenol derivative, which is a type of organic compound that contains a hydroxyl group (-OH) bonded to an aromatic hydrocarbon group. 5-CMT is also known as 4-chloro-3-methyl-5-trifluoromethylphenol and has a molecular formula of C8H6ClF3O. In addition to its scientific research applications, 5-CMT has also been used in the production of pharmaceuticals, pesticides, and other industrial chemicals.
作用机制
The mechanism of action of 5-CMT is not fully understood. However, it is thought to involve the formation of an intermediate compound, which is then converted into the product. This intermediate compound is believed to be a trifluoromethylphenolate anion, which is formed when the hydroxyl group of 5-CMT is deprotonated by a base. The trifluoromethylphenolate anion then reacts with the electrophile, forming the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMT are not well understood. However, in vitro studies have shown that 5-CMT can inhibit the activity of certain enzymes, including cytochrome P450 enzymes. In addition, 5-CMT has been shown to interact with certain receptors, including the 5-HT1A receptor. These interactions may be responsible for some of the physiological effects of 5-CMT, such as its potential antidepressant activity.
实验室实验的优点和局限性
The main advantage of using 5-CMT in laboratory experiments is its relative ease of synthesis. In addition, 5-CMT is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 5-CMT in experiments is its relatively low solubility in organic solvents. This can make it difficult to use 5-CMT in certain types of reactions, such as reactions involving organic solvents.
未来方向
There are a number of potential future directions for research involving 5-CMT. These include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research into the mechanism of action of 5-CMT could help to elucidate its mode of action and could lead to the development of more effective and specific drugs. Finally, further research into the synthesis of 5-CMT could lead to the development of improved synthesis methods, which could make it easier to produce 5-CMT in large quantities.
合成方法
5-CMT can be synthesized using a variety of methods, including a reaction between 4-chloro-3-methylphenol and trifluoromethanesulfonic anhydride. This reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction proceeds via a nucleophilic aromatic substitution, in which the trifluoromethanesulfonic anhydride acts as the nucleophile and the 4-chloro-3-methylphenol acts as the electrophile. The product of the reaction is 5-CMT, which can be isolated by distillation or crystallization.
科学研究应用
5-CMT has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. In addition, 5-CMT has been used as a model compound for studying the structure and reactivity of phenols and other aromatic compounds. It has also been used as a fluorescent probe in biological systems, as well as a substrate for enzymes involved in the metabolism of xenobiotics.
属性
IUPAC Name |
3-(4-chloro-3-methylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O/c1-8-4-9(2-3-13(8)15)10-5-11(14(16,17)18)7-12(19)6-10/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIAJIWPZBJJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686636 |
Source


|
| Record name | 4'-Chloro-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261900-94-0 |
Source


|
| Record name | 4'-Chloro-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














